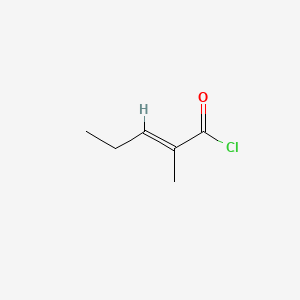
2-Methylpent-2-enoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylpent-2-enoyl chloride, also known as 2-Pentenoyl chloride, 2-methyl-, is an organic compound with the molecular formula C6H9ClO. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both an alkene and an acyl chloride functional group.
准备方法
Synthetic Routes and Reaction Conditions
2-Methylpent-2-enoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methylpent-2-enoic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of phosphorus trichloride (PCl3) or oxalyl chloride (COCl)2 as chlorinating agents can be employed to achieve higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.
化学反应分析
Types of Reactions
2-Methylpent-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Addition Reactions: The alkene group can participate in addition reactions, such as hydrogenation and halogenation.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and water can react with this compound to form esters, amides, and carboxylic acids, respectively. These reactions typically occur at room temperature or under mild heating.
Addition Reactions: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst. Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Carboxylic Acids: Formed by the reaction with water.
Hydrogenated Products: Formed by the addition of hydrogen across the double bond.
Halogenated Products: Formed by the addition of halogens across the double bond.
科学研究应用
2-Methylpent-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used in the preparation of polymers and copolymers with specific properties.
Biological Studies: It is employed in the synthesis of biologically active molecules and probes for studying enzyme mechanisms and metabolic pathways.
Material Science: The compound is used in the development of advanced materials with unique chemical and physical properties.
作用机制
The mechanism of action of 2-Methylpent-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The alkene group can undergo addition reactions, further expanding the compound’s reactivity profile. These reactions are facilitated by the electronic and steric properties of the molecule, which influence its reactivity and selectivity.
相似化合物的比较
2-Methylpent-2-enoyl chloride can be compared with other similar compounds, such as:
2-Methylbut-2-enoyl chloride: Similar in structure but with a shorter carbon chain.
2,4-Dimethylpent-2-enoyl chloride: Contains an additional methyl group, affecting its reactivity and steric properties.
2-Methylhex-2-enoyl chloride: Has a longer carbon chain, influencing its physical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of an alkene and an acyl chloride functional group, which provides a versatile platform for various chemical transformations. Its reactivity and selectivity make it a valuable compound in organic synthesis and industrial applications.
属性
CAS 编号 |
55764-37-9 |
|---|---|
分子式 |
C6H9ClO |
分子量 |
132.59 g/mol |
IUPAC 名称 |
(E)-2-methylpent-2-enoyl chloride |
InChI |
InChI=1S/C6H9ClO/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3/b5-4+ |
InChI 键 |
JTQXJDWMNNIVRS-SNAWJCMRSA-N |
手性 SMILES |
CC/C=C(\C)/C(=O)Cl |
规范 SMILES |
CCC=C(C)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















